molecular formula C9H14O3 B13533407 4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one

4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one

Cat. No.: B13533407
M. Wt: 170.21 g/mol
InChI Key: PPUIVANKQVBONX-UHFFFAOYSA-N
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Description

4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C₉H₁₄O₃ It is a cyclohexenone derivative, characterized by the presence of a hydroxyl group and a hydroxypropan-2-yl group attached to the cyclohexene ring

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

4-hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C9H14O3/c1-8(2,11)9(12)5-3-7(10)4-6-9/h3,5,11-12H,4,6H2,1-2H3

InChI Key

PPUIVANKQVBONX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCC(=O)C=C1)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one typically involves the reaction of cyclohexenone with appropriate reagents to introduce the hydroxypropan-2-yl group. One common method involves the use of a Grignard reagent, such as isopropylmagnesium bromide, which reacts with cyclohexenone to form the desired product under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-2-cyclohexen-1-one
  • 2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-

Uniqueness

4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one is unique due to the presence of both a hydroxyl group and a hydroxypropan-2-yl group on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Biological Activity

4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one, with the CAS number 903570-27-4, is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₄O₃
  • Molecular Weight : 170.21 g/mol
  • Purity : ≥95%

The compound features hydroxyl groups that are crucial for its biological interactions, allowing it to participate in various biochemical processes.

The biological activity of this compound is attributed to its ability to form hydrogen bonds with biomolecules, influencing their function. The compound's structure enables it to engage in various biochemical reactions, potentially affecting cellular processes such as:

  • Antioxidant activity : Scavenging free radicals and reducing oxidative stress.
  • Antimicrobial properties : Inhibiting the growth of various pathogens.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A comparative study indicated that the compound showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones comparable to standard antibiotics like ampicillin .

Antioxidant Properties

The compound has been investigated for its antioxidant capabilities. It is believed to protect cells from oxidative damage by neutralizing free radicals, which is crucial in preventing various diseases, including cancer and cardiovascular disorders.

Study on Antibacterial Efficacy

A study highlighted the antibacterial efficacy of this compound against resistant strains of bacteria. The compound displayed a zone of inhibition measuring 5 mm against Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections caused by antibiotic-resistant bacteria .

Comparative Pharmacological Investigations

Comparative studies have shown that derivatives of 4-hydroxycoumarin, structurally related to our compound, exhibit a wide range of biological activities including anti-inflammatory and anticancer effects. These findings suggest that structural modifications can enhance the pharmacological profile of similar compounds .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntioxidantReduces oxidative stress
Anti-inflammatoryPotentially reduces inflammation

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